![molecular formula C18H27N B13423628 1-[1-(4-Methylphenyl)cyclohexyl]piperidine CAS No. 3883-17-8](/img/structure/B13423628.png)
1-[1-(4-Methylphenyl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylphenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a cyclohexyl ring substituted with a 4-methylphenyl group and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-methylbenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(4-Methylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine: The compound has shown potential as an analgesic and anesthetic agent, with studies investigating its efficacy and safety.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain perception and synaptic plasticity. Additionally, it may influence the release and reuptake of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine.
Comparison with Similar Compounds
1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: This compound has a methoxy group instead of a methyl group, which may alter its pharmacological properties.
Phencyclidine (PCP): A well-known NMDA receptor antagonist, PCP shares structural similarities but has different pharmacological effects and safety profiles.
Ketamine: Another NMDA receptor antagonist, ketamine is used clinically as an anesthetic and has a different chemical structure and mechanism of action.
Properties
CAS No. |
3883-17-8 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
XPZHMMRWEBHHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
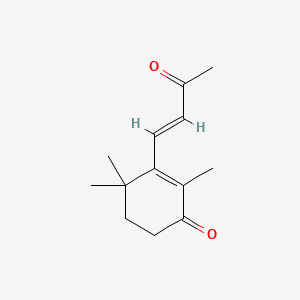
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
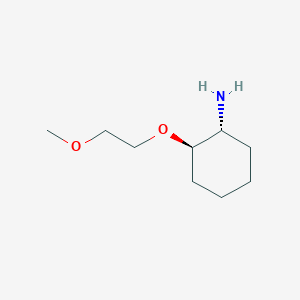
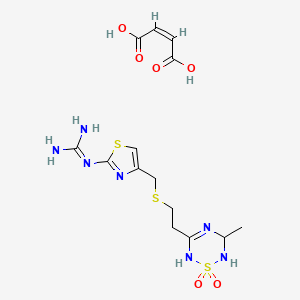
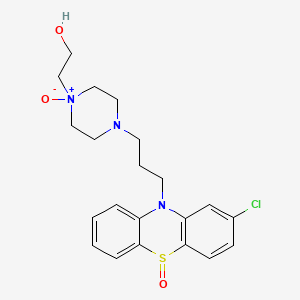
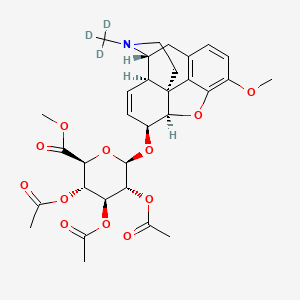
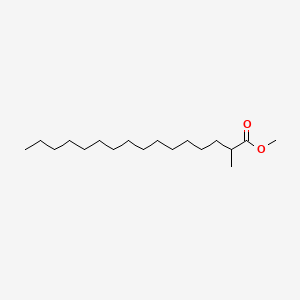
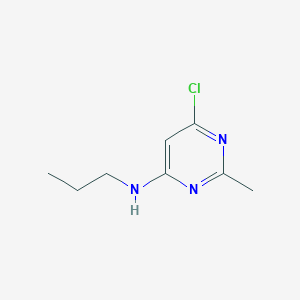
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)

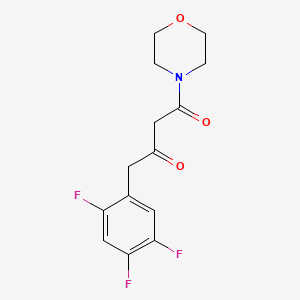
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
